2-(2-Hydroxypropyl)thiolane-2-carbaldehyde is an organic compound characterized by a thiolane ring structure with a hydroxypropyl group and an aldehyde functional group. Its molecular formula is , and it is recognized for its potential applications in various fields, including chemistry and medicine. The compound's unique structure allows for diverse chemical reactivity and interactions with biological systems.
This compound can be synthesized through various chemical processes, typically involving the reaction of thiolane derivatives with hydroxypropyl reagents and aldehyde precursors. Sources for its synthesis include academic research articles and commercial chemical suppliers that provide detailed methodologies for its production.
2-(2-Hydroxypropyl)thiolane-2-carbaldehyde is classified as a thiolane derivative, a subset of organic compounds containing a five-membered ring with sulfur. It falls under the category of aldehydes due to the presence of the aldehyde functional group, making it relevant in organic synthesis and medicinal chemistry.
The synthesis of 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde typically involves several key steps:
The synthetic route may include the following steps:
The molecular structure of 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 174.26 g/mol |
IUPAC Name | 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde |
InChI | InChI=1S/C8H14O2S/c9-5-1-3-8(7-10)4-2-6-11-8/h7,9H,1-6H2 |
InChI Key | MUJJHKPBASXRIS-UHFFFAOYSA-N |
Canonical SMILES | C1CC(SC1)(CCCO)C=O |
The compound can undergo several types of chemical reactions, including:
These reactions are significant for modifying the compound's structure and enhancing its chemical properties for various applications.
The mechanism of action for 2-(2-Hydroxypropyl)thiolane-2-carbaldehyde depends on its specific application:
The physical state, solubility, and reactivity are crucial for understanding how this compound behaves under different conditions, influencing its applications in research and industry.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3